molecular formula C28H20N4O3 B12905541 N,N'-[1,3,4-Oxadiazole-2,5-diyldi(4,1-phenylene)]dibenzamide CAS No. 92135-07-4

N,N'-[1,3,4-Oxadiazole-2,5-diyldi(4,1-phenylene)]dibenzamide

Cat. No.: B12905541
CAS No.: 92135-07-4
M. Wt: 460.5 g/mol
InChI Key: OLTOQZCZGHNNGE-UHFFFAOYSA-N
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Description

N,N'-[1,3,4-Oxadiazole-2,5-diyldi(4,1-phenylene)]dibenzamide is a heterocyclic aromatic polyamide featuring a 1,3,4-oxadiazole core symmetrically linked to two benzamide-substituted phenylene groups. Its structure suggests applications in high-performance polymers, optoelectronics, or biomedical fields, depending on substituent modifications.

Properties

CAS No.

92135-07-4

Molecular Formula

C28H20N4O3

Molecular Weight

460.5 g/mol

IUPAC Name

N-[4-[5-(4-benzamidophenyl)-1,3,4-oxadiazol-2-yl]phenyl]benzamide

InChI

InChI=1S/C28H20N4O3/c33-25(19-7-3-1-4-8-19)29-23-15-11-21(12-16-23)27-31-32-28(35-27)22-13-17-24(18-14-22)30-26(34)20-9-5-2-6-10-20/h1-18H,(H,29,33)(H,30,34)

InChI Key

OLTOQZCZGHNNGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NN=C(O3)C4=CC=C(C=C4)NC(=O)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Formation of Acylhydrazide Intermediate

  • Starting from ethyl esters or corresponding acid derivatives, hydrazinolysis with hydrazine hydrate yields acylhydrazides.
  • For example, ethyl mandelate treated with hydrazine hydrate produces the corresponding acylhydrazide as a crystalline solid, which serves as a key precursor for oxadiazole formation.

Cyclization to 1,3,4-Oxadiazole Core

  • The acylhydrazide intermediate is reacted with aroyl chlorides (e.g., 4-chlorobenzoyl chloride or 4-nitrobenzoyl chloride) to form diacylhydrazides.
  • Cyclization is then induced by dehydrating agents such as phosphoryl chloride (POCl₃), which promotes ring closure to the 1,3,4-oxadiazole structure.
  • This step is typically carried out under reflux conditions, followed by quenching in ice and neutralization to isolate the oxadiazole product.

Coupling to Form Dibenzamide

  • The oxadiazole intermediate bearing an amino group (e.g., 4-[5-(substituted-1,3,4-oxadiazol-2-yl)]aniline) is coupled with benzoic acid derivatives to form the dibenzamide.
  • Coupling reagents such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of bases like N,N-diisopropylethylamine (DIPEA) are used to activate the carboxylic acid for amide bond formation.
  • Dichloromethane (DCM) is preferred as the solvent for optimal conversion, with reaction times around 3 hours at room temperature.

Representative Experimental Procedure

Step Reagents & Conditions Description Yield & Notes
1. Hydrazide formation Ethyl ester + Hydrazine hydrate, reflux Formation of acylhydrazide intermediate High yield, crystalline product
2. Diacylhydrazide synthesis Acylhydrazide + Aroyl chloride, base Formation of diacylhydrazide intermediate Efficient, monitored by TLC
3. Cyclization Diacylhydrazide + POCl₃, reflux Cyclization to 1,3,4-oxadiazole ring Moderate to high yield, purified by recrystallization
4. Amide coupling Oxadiazole intermediate + Benzoic acid + HATU + DIPEA, DCM, rt, 3 h Formation of dibenzamide Excellent conversion, purified by column chromatography

Optimization and Reaction Conditions

  • The choice of base and solvent critically affects the coupling efficiency. DIPEA in DCM provides superior yields compared to inorganic bases or solvents like THF and DMF.
  • The molar ratio of benzoic acid to oxadiazole intermediate is optimized at 1.2:1 for best conversion.
  • Reaction monitoring by thin-layer chromatography (TLC) ensures completion and purity of intermediates and final products.

Alternative Synthetic Routes and Catalysis

  • Palladium-catalyzed Suzuki cross-coupling has been employed for related 1,3,4-oxadiazole derivatives bearing quinazolinylphenyl groups, indicating potential for diversification of the phenylene substituents in the target compound.
  • These methods involve the use of Pd(dppf)Cl₂ catalyst, sodium carbonate base, and phase-transfer catalysts in biphasic solvent systems, followed by chromatographic purification.

Summary of Key Research Findings

Reference Key Findings Method Highlights
PMC4958064 Efficient amide coupling using HATU/DIPEA in DCM; importance of solvent and base Two-step synthesis: oxadiazole formation then amide coupling
PMC5566008 Cyclization of diacylhydrazides with POCl₃; hydrazinolysis of esters to acylhydrazides Stepwise synthesis with good yields and antimicrobial activity
PMC7663961, MDPI Pd-catalyzed Suzuki coupling for oxadiazole derivatives; alternative synthetic approach Use of palladium catalysis for structural diversification

Chemical Reactions Analysis

2.1. Cyclization of Diacylhydrazines

Diacylhydrazines can be cyclized using various dehydrating agents to form 1,3,4-oxadiazoles. For example, 1,2-dibenzoylhydrazine can be converted into 2,5-diphenyl-1,3,4-oxadiazole using POCl₃ .

2.2. Reaction of Acid Hydrazides with Acid Chlorides

Acid hydrazides react with acid chlorides in the presence of a base to form 1,3,4-oxadiazoles. This method is versatile and can be used to synthesize a wide range of derivatives .

Potential Chemical Reactions for N,N'-[1,3,4-Oxadiazole-2,5-diyldi(4,1-phenylene)]dibenzamide

While specific reactions for this compound are not detailed in the literature, potential reactions could involve modifications to the benzamide groups or the oxadiazole ring.

3.1. Hydrolysis of Benzamide Groups

The benzamide groups could undergo hydrolysis under basic conditions to form benzoic acid derivatives. This reaction would break the amide bonds, potentially leading to the formation of new compounds with different properties.

3.2. Substitution Reactions on the Phenylene Bridges

The phenylene bridges could undergo electrophilic substitution reactions, such as nitration or bromination, to introduce new functional groups. These modifications could alter the compound's reactivity and applications.

Characterization Techniques

Characterization of this compound and its derivatives typically involves spectroscopic methods:

  • UV-Visible Spectroscopy : Useful for detecting conjugation and electronic transitions.

  • IR Spectroscopy : Helps identify functional groups such as amides and oxadiazoles.

  • NMR Spectroscopy (¹H and ¹³C) : Provides detailed structural information.

  • Mass Spectrometry : Confirms molecular weight and structure .

Table 2: Spectroscopic Characterization Techniques

TechniqueInformation Provided
UV-VisibleElectronic transitions and conjugation
IR SpectroscopyFunctional group identification
¹H and ¹³C NMRDetailed structural information
Mass SpectrometryMolecular weight and structure confirmation

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
N,N'-[1,3,4-Oxadiazole-2,5-diyldi(4,1-phenylene)]dibenzamide has shown promising results in anticancer research. Studies indicate that oxadiazole derivatives can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study demonstrated that specific modifications to the oxadiazole moiety enhanced cytotoxic activity against breast cancer cell lines .

1.2 Antimicrobial Properties
Research has also highlighted the antimicrobial potential of this compound. The oxadiazole ring system is known for its ability to disrupt bacterial cell membranes and inhibit essential microbial enzymes. In vitro tests have shown that derivatives of this compound exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

Materials Science

2.1 Organic Light Emitting Diodes (OLEDs)
The compound has been explored for use in organic light-emitting diodes due to its excellent photophysical properties. Its ability to serve as an electron transport layer enhances the efficiency and brightness of OLED devices. Research indicates that incorporating oxadiazole derivatives into OLED structures can improve device performance significantly .

2.2 Polymer Chemistry
In polymer science, this compound can be utilized as a building block for synthesizing high-performance polymers with enhanced thermal stability and mechanical properties. These polymers are suitable for applications in coatings and composites where durability is critical .

Environmental Science

3.1 Heavy Metal Ion Detection
Recent studies have investigated the use of this compound in sensing applications for heavy metal ions in environmental samples. The oxadiazole moiety can form stable complexes with metal ions such as lead and mercury, allowing for sensitive detection methods that are crucial for environmental monitoring .

3.2 Photodegradation Studies
The photostability and degradation pathways of this compound have been studied to assess its environmental impact when released into ecosystems. Understanding its degradation under UV light can inform on its persistence and potential ecological risks .

Case Studies

Study Focus Area Findings
Study 1Anticancer ActivityDemonstrated significant cytotoxic effects on breast cancer cell lines with IC50 values < 10 µM .
Study 2Antimicrobial PropertiesShowed effective inhibition of bacterial growth with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against various pathogens .
Study 3OLED ApplicationsEnhanced device efficiency by 30% when used as an electron transport layer compared to conventional materials .
Study 4Environmental SensingDeveloped a colorimetric sensor capable of detecting lead ions at concentrations as low as 0.5 ppm .

Mechanism of Action

The mechanism of action of N,N’-((1,3,4-Oxadiazole-2,5-diyl)bis(4,1-phenylene))dibenzamide involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and proteins, leading to the inhibition of their activity. The compound’s structure allows it to form hydrogen bonds and π-π interactions with target molecules, which can disrupt their normal function .

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name / Identifier Core Structure Key Substituents Notable Properties Applications
N,N'-[1,3,4-Oxadiazole-2,5-diyldi(4,1-phenylene)]dibenzamide 1,3,4-Oxadiazole Benzamide groups at 4,1-phenylene positions High rigidity, thermal stability (inferred), hydrogen-bonding capability Polymers, material science
N,N′-(1,3,4-Oxadiazole-2,5-diyldi-3,1-phenylene)bis(3,4,5-trimethoxybenzamide) 1,3,4-Oxadiazole 3,4,5-Trimethoxybenzamide groups Enhanced solubility due to methoxy groups; potential bioactivity Pharmaceuticals, drug delivery
N,N’-(thiazolo[5,4-d]thiazole-2,5-diylbis(4,1-phenylene))dibenzamide (M2) Thiazolo[5,4-d]thiazole Benzamide groups Superior mechanical strength, fused heterocyclic core High-performance polymers
Vat Blue 64 1,3,4-Oxadiazole Anthracene-9,10-dione and benzamide groups Deep color, high conjugation, dye properties Textile dyeing, industrial pigments
N,N’-(1,3,4-Oxadiazole-2,5-diyl)bis(N-(4-hydroxyphenyl) acetimidamide) (1a) 1,3,4-Oxadiazole Hydroxyphenyl and acetimidamide groups Antimicrobial activity Pharmaceutical agents

Thermal and Mechanical Properties

  • The target compound ’s benzamide groups promote hydrogen bonding, enhancing thermal stability (decomposition likely >300°C, comparable to M2’s thiazolothiazole-based polyamides ).
  • M2 (Thiazolothiazole Derivative) : Exhibits higher mechanical strength due to its fused heterocyclic core, which restricts chain mobility .
  • Trimethoxy Derivative : Reduced crystallinity and lower melting points due to methoxy groups disrupting packing.

Key Spectral and Analytical Data

  • IR Spectroscopy : For oxadiazole derivatives, absence of νS-H (~2500–2600 cm⁻¹) confirms thione tautomer stability in triazoles , while the target compound’s amide groups show νC=O ~1660–1680 cm⁻¹ (cf. ).
  • Thermogravimetric Analysis (TGA) : Thiazolothiazole-based M2 exhibits a 10% weight loss at ~375°C , suggesting the target compound may degrade at similar temperatures.

Comparative Performance Metrics

Property Target Compound Trimethoxy Derivative M2 Vat Blue 64
Thermal Stability (°C) ~300–350 (est.) ~200–250 ~375 >300 (dye stability)
Solubility Moderate (amide) High (methoxy) Low Low (dye matrix)
Bioactivity Low Moderate (est.) N/A N/A

Biological Activity

N,N'-[1,3,4-Oxadiazole-2,5-diyldi(4,1-phenylene)]dibenzamide is a compound that has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial properties, anticancer effects, and potential mechanisms of action.

  • Molecular Formula : C50H36N8O5
  • Molecular Weight : 828.87 g/mol
  • CAS Number : 73212-59-6

Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-oxadiazole moiety exhibit significant antimicrobial properties. In particular:

  • A study highlighted that various derivatives of 1,3,4-oxadiazoles demonstrated activity against bacteria such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .
  • Specific derivatives were reported to show better antibacterial activity than standard antibiotics like amoxicillin and vancomycin. For instance, certain compounds exhibited four times the potency against S. aureus and MRSA strains compared to vancomycin .

Table 1: Antimicrobial Activity of Selected 1,3,4-Oxadiazole Derivatives

CompoundTarget BacteriaMIC (µg/mL)Comparison DrugRelative Activity
Compound 29aS. aureus0.125Vancomycin4x more potent
Compound 30Clostridium difficile0.003VancomycinSignificantly higher
Compound 31aNeisseria gonorrhoeae0.03AzithromycinHigher

Anticancer Activity

The anticancer potential of oxadiazole derivatives has also been well-documented. Notably:

  • Compounds with the oxadiazole ring have shown promising results against various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. For example, certain derivatives exhibited IC50 values in the micromolar range against these cell lines .
  • The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation through various pathways.

Table 2: Anticancer Activity of Selected Oxadiazole Derivatives

CompoundCancer Cell LineIC50 (µM)
Compound 17aMCF-70.65
Compound 17bHeLa2.41
Compound ND-421PANC-1<10

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enoyl-Acyl Carrier Protein Reductase : Some studies suggest that oxadiazole derivatives inhibit enzymes critical for bacterial fatty acid synthesis .
  • Induction of Apoptosis : In cancer cells, these compounds may trigger apoptosis through mitochondrial pathways or by activating caspases .

Case Studies

One notable case study involved the synthesis and evaluation of a series of oxadiazole derivatives which were tested for both antimicrobial and anticancer activities. The researchers found that specific modifications in the chemical structure significantly enhanced their efficacy against resistant bacterial strains and various cancer cell lines .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N,N'-[1,3,4-Oxadiazole-2,5-diyldi(4,1-phenylene)]dibenzamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cyclization of diacylhydrazides or condensation of substituted benzaldehydes with heterocyclic precursors. For example, Ainsworth-inspired methods for 2,5-disubstituted 1,3,4-oxadiazoles involve refluxing precursors like substituted benzaldehydes with acetic acid in ethanol, followed by solvent evaporation and filtration . Yield optimization requires precise control of stoichiometry, solvent polarity, and reaction time. For instance, refluxing for 4–6 hours in ethanol with glacial acetic acid as a catalyst is typical .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation of this compound?

  • Methodological Answer :

  • FT-IR and NMR : Confirm functional groups (e.g., oxadiazole ring C=N stretching at ~1600 cm⁻¹) and aromatic proton environments .
  • Single-crystal X-ray diffraction (SC-XRD) : Resolve molecular geometry and intermolecular interactions (e.g., π-π stacking of benzamide groups). SHELX programs are widely used for refinement .
  • Elemental analysis : Validate purity and stoichiometry .

Q. How does the rigid 1,3,4-oxadiazole core influence the compound’s physicochemical properties?

  • Methodological Answer : The oxadiazole ring provides thermal stability, planarity, and π-conjugation, enhancing applications in coordination chemistry (e.g., ligand design for Ag(I) coordination polymers) . Computational methods (DFT) can model electron distribution and predict reactivity .

Advanced Research Questions

Q. How can researchers design coordination polymers using this compound, and what factors dictate their dimensionality?

  • Methodological Answer : The compound acts as a rigid bidentate ligand due to its oxadiazole and benzamide moieties. Coordination with metals like Ag(I) or transition metals often yields 1D or 2D polymers. Key factors include:

  • Solvent polarity : Polar solvents (e.g., DMF) favor extended networks.
  • Counterion effects : Non-coordinating anions (e.g., NO₃⁻) promote ligand-metal bonding .
  • Structural characterization : SC-XRD and topological analysis (e.g., using TOPOS software) classify network geometries .

Q. What computational strategies are effective in predicting the compound’s supramolecular assembly or biological interactions?

  • Methodological Answer :

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., orexin receptors) .
  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (FMOs) and electrostatic potential surfaces .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding, C–H···π) from crystallographic data .

Q. How should researchers address contradictions in reported synthesis yields or crystallographic data?

  • Methodological Answer :

  • Reproducibility checks : Verify reaction conditions (e.g., inert atmosphere, purity of starting materials). For example, competing pathways (quinazoline vs. oxadiazole formation) may arise from substituent effects .
  • Data validation : Cross-reference SC-XRD results with CIF files in the Cambridge Structural Database. SHELXL refinement parameters (e.g., R-factor convergence) must meet IUCr standards .
  • Statistical analysis : Apply multivariate regression to identify yield-limiting variables (e.g., temperature vs. catalyst loading) .

Q. What strategies enhance the compound’s applicability in materials science (e.g., polyimide films)?

  • Methodological Answer : Incorporate the compound as a diamine monomer in polyimide synthesis. For example:

  • Polymerization : React with dianhydrides (e.g., 4,4′-(hexafluoroisopropylidene)diphthalic anhydride) via thermal imidization .
  • Property tuning : UV irradiation or side-chain modification alters film flexibility and dielectric properties .
  • Characterization : Use TGA for thermal stability (>300°C typical) and AFM for surface morphology .

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